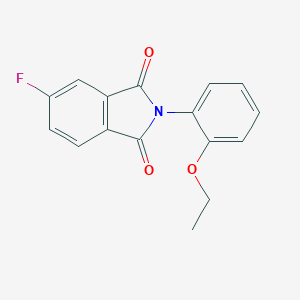![molecular formula C21H23ClN2O B258749 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine, also known as CPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDP belongs to the class of piperazine derivatives, which have been extensively studied for their various pharmacological activities.
作用機序
The exact mechanism of action of 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed that 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine exerts its pharmacological effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to have an affinity for various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic, anti-inflammatory, and antidepressant effects. 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine also has a high affinity for various receptors in the brain, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also some limitations to using 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine in lab experiments. 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has a relatively short half-life, which means that its effects may be short-lived. Additionally, 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for research on 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine. One area of research is to further investigate the mechanism of action of 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine and its effects on various neurotransmitters and receptors in the brain. Another area of research is to investigate the potential therapeutic applications of 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, future research could focus on developing new and more effective derivatives of 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine that have improved pharmacological properties.
合成法
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine can be synthesized by the reaction of 4-chloroacetophenone with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting product is then treated with acryloyl chloride to obtain 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine. The overall yield of this synthesis method is around 60%.
科学的研究の応用
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. 1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
製品名 |
1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine |
|---|---|
分子式 |
C21H23ClN2O |
分子量 |
354.9 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H23ClN2O/c1-16-4-3-5-20(17(16)2)23-12-14-24(15-13-23)21(25)11-8-18-6-9-19(22)10-7-18/h3-11H,12-15H2,1-2H3/b11-8+ |
InChIキー |
LQTQWUWQGOIHOC-DHZHZOJOSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
